Cas no 393831-87-3 (N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide)

N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide 化学的及び物理的性質
名前と識別子
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- N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide
- N-(4-iodophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
- F0533-0389
- N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
- AKOS024580891
- 393831-87-3
- N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
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- インチ: 1S/C18H16IN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23)
- InChIKey: NDWYXXLQUIGUEG-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1)NC(N1CCN2C=CC=C2C1C1=CC=CS1)=S
計算された属性
- せいみつぶんしりょう: 464.98304g/mol
- どういたいしつりょう: 464.98304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 456
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0533-0389-1mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0533-0389-4mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0533-0389-30mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
A2B Chem LLC | BA78588-5mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F0533-0389-3mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0389-5μmol |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0533-0389-10μmol |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA78588-10mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA78588-25mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 25mg |
$360.00 | 2024-04-20 | ||
A2B Chem LLC | BA78588-50mg |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
393831-87-3 | 50mg |
$504.00 | 2024-04-20 |
N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamideに関する追加情報
Introduction to N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carbothioamide (CAS No. 393831-87-3)
N-(4-Iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carbothioamide is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 393831-87-3, represents a unique structural motif that combines the functionalities of iodine-containing aromatic rings with thiophene and pyrrolopyrazine scaffolds. The presence of these distinct structural elements imparts a rich chemical diversity that makes it a promising candidate for various biological applications.
The core structure of this compound consists of a pyrrolopyrazine ring system, which is a well-known pharmacophore in drug discovery. Pyrrolopyrazines have been extensively studied for their potential in modulating various biological pathways due to their ability to interact with multiple targets. The incorporation of a thiophene ring at the 1-position further enhances the complexity and potential biological activity of the molecule. Thiophenes are known for their role in medicinal chemistry, often serving as key components in bioactive molecules due to their stability and ability to engage in hydrogen bonding interactions.
The 4-iodophenyl moiety at the nitrogen position adds another layer of functionalization. Iodinated aromatic compounds are frequently employed in medicinal chemistry due to the versatility of iodine in forming covalent bonds with biological targets. This feature makes N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carbothioamide a particularly interesting compound for further exploration in drug development.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The combination of pyrrolopyrazine and thiophene moieties has been particularly investigated for its role in modulating enzyme activity and receptor binding. For instance, studies have shown that derivatives of pyrrolopyrazines can exhibit inhibitory effects on various kinases and other enzymes involved in cancer pathways. Similarly, thiophene-based compounds have been explored for their antimicrobial and anti-inflammatory properties.
The iodine substituent in this compound also opens up possibilities for further chemical modifications through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the introduction of diverse aryl groups at the iodine position, enabling the synthesis of a library of related compounds for high-throughput screening. Such libraries are invaluable tools in drug discovery pipelines, providing researchers with a diverse set of molecules to identify potential lead compounds.
Recent advancements in computational chemistry have also facilitated the study of N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carbothioamide. Molecular modeling techniques have been employed to predict the binding modes of this compound with various biological targets. These studies have provided insights into how the structural features of the molecule contribute to its interactions with proteins and enzymes. For example, computational studies have suggested that the pyrrolopyrazine ring system can effectively bind to pockets on kinases and other enzymes involved in signal transduction pathways.
The synthesis of this compound involves multiple steps that highlight its complexity as a chemical entity. The construction of the pyrrolopyrazine core requires careful control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the thiophene ring and subsequent functionalization at the 4-position necessitate precise synthetic strategies. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.
In conclusion, N-(4-Iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-apyrazine]-2-carbothioamide (CAS No. 393831-87-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for further exploration in drug discovery. The ongoing research into this compound and related derivatives continues to contribute valuable insights into medicinal chemistry and biology.
393831-87-3 (N-(4-iodophenyl)-1-(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carbothioamide) 関連製品
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